Diethyl[(chlorosulfonyl)methyl]phosphonate
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Overview
Description
Diethyl[(chlorosulfonyl)methyl]phosphonate is an organophosphorus compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl[(chlorosulfonyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with chlorosulfonylmethane under controlled conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Diethyl[(chlorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Diethyl[(chlorosulfonyl)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl[(chlorosulfonyl)methyl]phosphonate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler analog without the chlorosulfonyl group, used in similar applications but with different reactivity.
Dimethyl methylphosphonate: Another related compound with distinct properties and uses, particularly as a flame retardant.
Uniqueness: Diethyl[(chlorosulfonyl)methyl]phosphonate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler analogs .
Properties
Molecular Formula |
C5H12ClO5PS |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
diethoxyphosphorylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H12ClO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3 |
InChI Key |
KIARZZYKBUQYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)Cl)OCC |
Origin of Product |
United States |
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